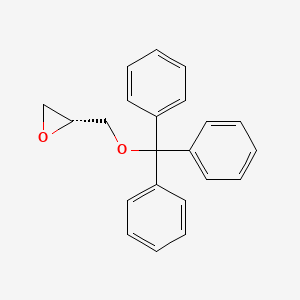

(R)-Glycidyl Trityl Ether

描述

Significance of Chiral Epoxides in Asymmetric Synthesis

Chiral molecules, which exist as non-superimposable mirror images called enantiomers, are fundamental in biological processes. hilarispublisher.com Often, only one enantiomer of a drug is therapeutically effective, while the other may be inactive or even harmful. catalysis.blog This necessitates asymmetric synthesis, a field of chemistry dedicated to producing single enantiomers of chiral compounds. hilarispublisher.comuwindsor.ca

Chiral epoxides are highly prized intermediates in asymmetric synthesis due to their inherent reactivity. magtech.com.cn The three-membered ring of an epoxide is strained and readily undergoes ring-opening reactions with a wide variety of nucleophiles. magtech.com.cn When the epoxide is chiral, this ring-opening can proceed with high stereoselectivity, allowing chemists to install new stereocenters with precise control. This capability makes chiral epoxides powerful tools for building the stereochemically complex frameworks of many natural products and pharmaceuticals. magtech.com.cnhilarispublisher.com The development of methods like the Sharpless asymmetric epoxidation has been pivotal in making chiral epoxides readily accessible, further cementing their importance in modern organic synthesis. hilarispublisher.comcatalysis.blog

Historical Context and Evolution of its Synthetic Applications

The utility of glycidyl (B131873) ethers as intermediates for pharmaceuticals, particularly β-blockers, has been recognized for decades. google.com Early syntheses often involved the reaction of an alcohol with epichlorohydrin. google.com The development of asymmetric synthesis methods, such as the Sharpless epoxidation of allyl alcohol, provided a reliable route to enantiomerically pure glycidol (B123203) and its derivatives, including (R)-(+)-Trityl glycidyl ether. beilstein-journals.org An early and significant application, reported in 1990, demonstrated its use in a facile asymmetric synthesis of glycerol (B35011) phospholipids. caymanchem.com

Initially, the focus was on leveraging the compound for creating chiral backbones in lipids and related structures. Over time, its application has broadened significantly. Researchers have utilized it in the synthesis of complex natural product analogs and in the development of new pharmaceutical agents. caymanchem.com For example, it has been used as a starting material in the modular synthesis of dihydroxyacetone monoalkyl ethers and in the creation of δ-sultam scaffolds through intramolecular reactions. researchgate.netnih.gov More recently, its role has expanded into materials science, where it is used to create chiral epoxy resins for coatings and adhesives and in the mechanochemical anionic ring-opening polymerization to form polyethers. chemimpex.comresearchgate.netnih.gov This evolution from a specialized reagent to a widely used chiral building block highlights its enduring importance in synthetic chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R)-2-(trityloxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O2/c1-4-10-18(11-5-1)22(24-17-21-16-23-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSXUCMYFWZRAF-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370312 | |

| Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65291-30-7 | |

| Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65291-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving R + Trityl Glycidyl Ether

Epoxide Ring-Opening Reactions

The high ring strain of the epoxide in (R)-(+)-trityl glycidyl (B131873) ether makes it susceptible to nucleophilic attack, leading to ring-opening. chemistrysteps.com These reactions can be catalyzed by either acid or base, and the specific conditions and nucleophile employed significantly influence the outcome. pressbooks.pub

Nucleophilic Ring Opening: Regioselectivity and Stereochemical Control

The nucleophilic ring-opening of (R)-(+)-trityl glycidyl ether can proceed via two main pathways, depending on the reaction conditions. Under basic or neutral conditions with a strong nucleophile, the reaction typically follows an SN2 mechanism. khanacademy.org In this scenario, the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. chemistrysteps.com

The regioselectivity of this attack is primarily governed by steric hindrance. The nucleophile will preferentially attack the less sterically hindered carbon atom. youtube.com In the case of (R)-(+)-trityl glycidyl ether, this is the terminal carbon of the epoxide ring. The stereochemistry of the SN2 reaction dictates that the attack occurs from the backside, resulting in an inversion of configuration at the stereocenter if the attack were to happen at the chiral center. However, due to steric hindrance from the trityl group, the attack predominantly occurs at the less substituted primary carbon. This reaction is stereospecific, with the stereochemistry of the product being determined by the stereochemistry of the starting epoxide. youtube.com

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. pressbooks.pub This enhances the electrophilicity of the epoxide carbons. With weaker nucleophiles under acidic conditions, the reaction can exhibit more SN1-like character. youtube.com In such cases, there is a development of partial positive charge on the more substituted carbon atom, which can lead to the nucleophile attacking this position. youtube.com

The nature of the nucleophile plays a critical role in the regioselectivity of the ring-opening reaction. Strong, "hard" nucleophiles, such as alkoxides and amines, favor the SN2 pathway and attack the less substituted carbon. rsc.org The size of the nucleophile also influences the reaction; bulkier nucleophiles will show a higher preference for the less sterically hindered position.

Reaction parameters such as temperature and solvent can also affect the outcome. Higher temperatures can sometimes lead to a decrease in selectivity. The choice of solvent can influence the nucleophilicity of the attacking species and the stability of any charged intermediates.

Below is a table illustrating the expected regioselectivity for the ring-opening of (R)-(+)-Trityl glycidyl ether with various nucleophiles under basic/neutral conditions.

| Nucleophile | Expected Major Regioisomer | Predominant Mechanism |

| Sodium Azide (NaN₃) | Attack at the terminal carbon | SN2 |

| Sodium Thiophenoxide (NaSPh) | Attack at the terminal carbon | SN2 |

| Lithium Aluminum Hydride (LiAlH₄) | Attack at the terminal carbon | SN2 |

| Ammonia (NH₃) | Attack at the terminal carbon | SN2 |

Both catalytic and stoichiometric approaches can be employed for the ring-opening of epoxides. Stoichiometric methods often involve the use of strong nucleophiles or reagents like Grignard reagents or organolithiums, which are consumed in the reaction. These methods are generally effective but can suffer from issues related to waste generation and functional group tolerance.

Catalytic methods, on the other hand, utilize a substoichiometric amount of a catalyst to promote the reaction. Lewis acids are commonly used catalysts for epoxide ring-opening. researchgate.net They activate the epoxide by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack. mdpi.com This approach can allow for the use of weaker nucleophiles and can offer high levels of regio- and stereocontrol. units.it For instance, metal-salen complexes have been shown to be effective catalysts for the asymmetric ring-opening of epoxides. units.it The choice between a catalytic and stoichiometric approach often depends on the desired product, the functional groups present in the substrate, and considerations of atom economy and environmental impact.

| Method | Reagent/Catalyst | Key Features |

| Stoichiometric | Grignard Reagents (RMgX) | Strong nucleophiles, attack at the less hindered carbon. masterorganicchemistry.com |

| Stoichiometric | Organolithium Reagents (RLi) | Highly reactive, less regioselective than organocuprates. |

| Catalytic | Lewis Acids (e.g., Ti(Oi-Pr)₄, Al(OTf)₃) | Activation of the epoxide, allows for weaker nucleophiles. researchgate.net |

| Catalytic | Chiral Salen-Metal Complexes | Asymmetric catalysis, high enantioselectivity. units.it |

Fluoride-Mediated Ring Opening: Regio- and Stereoselective Pathways

The ring-opening of epoxides with fluoride is a valuable method for the synthesis of fluorohydrins. This transformation can be challenging due to the low nucleophilicity of the fluoride ion in protic solvents. ucla.edu However, the use of specific fluoride sources and catalysts can facilitate this reaction with high regio- and stereoselectivity. ursa.cat

In the context of (R)-(+)-trityl glycidyl ether, the fluoride-mediated ring opening is expected to proceed via an SN2 mechanism, with the fluoride ion attacking the less sterically hindered carbon atom. This would result in the formation of a fluorohydrin with retention of configuration at the C2 carbon. The use of chiral catalysts, such as certain cobalt-salen complexes, in combination with a fluoride source like benzoyl fluoride, has been shown to be effective in the enantioselective ring-opening of other epoxides. nih.gov This suggests that a similar catalytic system could be applied to (R)-(+)-trityl glycidyl ether to achieve high levels of stereocontrol. The reaction mechanism in these catalytic systems often involves the activation of the epoxide by the Lewis acidic metal center, followed by the delivery of the fluoride nucleophile. ucla.edu

Organometallic Reagent-Mediated Ring Opening Mechanisms

Organometallic reagents are powerful nucleophiles for the ring-opening of epoxides. Grignard reagents (RMgX) and organolithium reagents (RLi) are highly reactive and typically attack the less sterically hindered carbon of the epoxide in an SN2 fashion. masterorganicchemistry.com

Organocuprates, also known as Gilman reagents (R₂CuLi), are generally softer nucleophiles and exhibit excellent regioselectivity for attack at the less hindered carbon of the epoxide. masterorganicchemistry.com The reaction proceeds with a clean inversion of stereochemistry if the attack occurs at a chiral center. For (R)-(+)-trityl glycidyl ether, the attack would predominantly occur at the terminal carbon, leading to the formation of a C-C bond and the corresponding alcohol after workup. The mechanism is believed to involve the formation of a copper-alkoxide intermediate.

The table below summarizes the expected outcomes for the reaction of (R)-(+)-Trityl glycidyl ether with different organometallic reagents.

| Organometallic Reagent | Expected Site of Attack | Stereochemistry |

| Methylmagnesium Bromide (CH₃MgBr) | Terminal carbon | Backside attack (SN2) |

| n-Butyllithium (n-BuLi) | Terminal carbon | Backside attack (SN2) |

| Lithium Dimethylcuprate ((CH₃)₂CuLi) | Terminal carbon | Backside attack (SN2) |

Trityl Protecting Group Chemistry

The trityl (triphenylmethyl) group in (R)-(+)-trityl glycidyl ether serves as a bulky, acid-labile protecting group for the primary alcohol that would be present in glycidol (B123203). This protecting group is stable under neutral and basic conditions, allowing for selective reactions at the epoxide moiety.

The cleavage of the trityl group is typically achieved under acidic conditions. The mechanism involves the protonation of the ether oxygen, followed by the departure of the stable trityl cation, which is resonance-stabilized. This lability in the presence of acid is a key feature in synthetic strategies employing trityl-protected compounds. The bulky nature of the trityl group also plays a significant role in directing the regioselectivity of the epoxide ring-opening reactions, as it sterically hinders the adjacent carbon atom. rsc.org

Mechanism of Protection and Deprotection in Glycidyl Ethers

The trityl (triphenylmethyl, Tr) group is a sterically bulky protecting group frequently used for primary alcohols due to its high selectivity. total-synthesis.com Its application in protecting the primary hydroxyl group of a precursor to (R)-(+)-Trityl glycidyl ether, or glycidol itself, involves a well-defined mechanism, as does its subsequent removal.

Protection Mechanism

The protection of a primary alcohol with a trityl group typically proceeds via an SN1 mechanism. total-synthesis.com The reaction commonly employs trityl chloride (Tr-Cl) in the presence of a base, such as pyridine (B92270), which also serves to neutralize the HCl byproduct. total-synthesis.com The key feature of this mechanism is the formation of a highly stable trityl cation (triphenylmethyl cation) as a reactive intermediate. total-synthesis.com Direct SN2 attack by the alcohol on the quaternary carbon of trityl chloride is considered impossible due to steric hindrance. total-synthesis.com Instead, the reaction is initiated by the dissociation of trityl chloride to form the resonance-stabilized trityl cation. This carbocation is then attacked by the nucleophilic oxygen of the alcohol to form the protected trityl ether. The presence of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction. total-synthesis.com

Deprotection Mechanism

The trityl group is known for being acid-labile, and its removal is also mechanistically centered around the formation of the stable trityl cation. total-synthesis.comlibretexts.org The deprotection can be initiated by either Brønsted or Lewis acids.

Brønsted Acid-Catalyzed Deprotection: The mechanism begins with the protonation of the ether oxygen atom by a Brønsted acid, such as trifluoroacetic acid (TFA) or formic acid. total-synthesis.comcommonorganicchemistry.com This protonation makes the hydroxyl group a better leaving group. The subsequent step involves the fragmentation of the C-O bond, releasing the deprotected alcohol and the trityl cation. total-synthesis.com To prevent the reactive trityl cation from engaging in undesired side reactions, nucleophilic scavengers are sometimes added to the reaction mixture. total-synthesis.com

Lewis Acid-Catalyzed Deprotection: Lewis acids, such as boron trifluoride (BF3) or zinc bromide (ZnBr2), facilitate deprotection in a similar manner. total-synthesis.com The Lewis acid coordinates to the lone pair of electrons on the ether oxygen. This coordination weakens the C-O bond, promoting its cleavage to yield the free alcohol and the trityl cation-Lewis acid complex. total-synthesis.com In substrates with multiple coordination sites, such as carbohydrates, bidentate coordination can lead to neighboring group effects. total-synthesis.com

Selective Deprotection Strategies for Complex Structures

In multistep organic synthesis, the ability to selectively remove one protecting group in the presence of others is crucial. nih.gov The trityl group's specific cleavage conditions allow for its selective removal while other protecting groups, such as silyl ethers or benzyl ethers, remain intact. total-synthesis.comnih.govua.es

Mild acidic conditions are often employed for this purpose. For instance, using acids like acetic acid or formic acid allows for the deprotection of trityl ethers without cleaving more robust groups like tert-butyldimethylsilyl (TBDMS) ethers. total-synthesis.comnih.gov Another mild and efficient method involves the use of lithium chloride (LiCl) in refluxing methanol. ua.es This procedure has been shown to effectively deprotect primary and secondary trityl ethers without affecting allyl or benzyl ethers. ua.es The mechanism is believed to involve the formation of the trityl cation, which is then captured by the chloride ion to form trityl chloride. ua.es

Furthermore, highly selective deprotection can be achieved by exploiting the differential affinity of various trityl-protected functional groups for different types of acids. A combination of metal acid catalysis (e.g., HgCl2) with a reducing agent (e.g., NaBH4) can selectively cleave S-trityl (trityl thioether) bonds while leaving O-trityl and N-trityl groups untouched. researchgate.net Conversely, treatment with strong Brønsted acids can cleave O-trityl and N-trityl bonds while preserving the S-trityl group. researchgate.net This differential reactivity provides a powerful tool for chemoselective deprotection in complex molecules containing multiple protected functional groups. researchgate.net

| Reagent/Condition | Groups Deprotected | Groups Tolerated | Reference |

|---|---|---|---|

| Formic Acid in Methanol | Trityl ethers, Triethylsilyl (TES) ethers | tert-Butyldimethylsilyl (TBDMS) ethers | total-synthesis.comnih.gov |

| Lithium Chloride (LiCl) in Methanol | Trityl ethers | Allyl ethers, Benzyl ethers | ua.es |

| HgCl2 / NaBH4 | Trityl thioethers (S-Tr) | Trityl ethers (O-Tr), Trityl amines (N-Tr) | researchgate.net |

| Strong Brønsted Acids (e.g., TFA) | Trityl ethers (O-Tr), Trityl amines (N-Tr) | Trityl thioethers (S-Tr) | researchgate.net |

Reaction Kinetics and Thermodynamic Considerations in Chiral Transformations

The reactions of glycidyl ethers, including chiral variants like (R)-(+)-Trityl glycidyl ether, have been the subject of kinetic studies, particularly their curing reactions with amines. These studies reveal that the reactions are often complex and autocatalytic. kpi.uasci-hub.se The hydroxyl group formed during the initial amine-epoxide addition acts as a catalyst, accelerating subsequent epoxide ring-opening reactions. sci-hub.sedtic.mil

Kinetic models for these systems often distinguish between the reaction of the primary amine with the epoxide (k1) and the subsequent reaction of the resulting secondary amine (k2). dtic.mil The reactivity ratio of the secondary amine to the primary amine can be influenced by temperature. kpi.ua For instance, in one study of a non-catalyzed reaction, this ratio increased with temperature, while the opposite trend was observed for an autocatalyzed reaction. kpi.ua The kinetic parameters, such as the apparent activation energy (Ea) and the pre-exponential factor (A), can be determined experimentally, often by monitoring the concentration changes of reactants over time using spectroscopic methods. kpi.uadtic.mil

| Reaction System | Kinetic Parameter | Value | Reference |

|---|---|---|---|

| Phenyl glycidyl ether + 2,5-dimethyl-2,5-hexanediamine | Activation Energy (Ea) | 13.7 kcal/mole | dtic.mil |

| Rate Ratio (k1/k2) | 60:1 | ||

| Diglycidyl ether of bisphenol A (DGEBA) + Methanol etherified amino resin (MEAR) | Activation Energy (Ea) - Kissinger method | 35.67 kJ/mol | researchgate.net |

| Activation Energy (Ea) - Ozawa method | 40.27 kJ/mol |

In the context of chiral transformations, thermodynamic considerations are paramount for understanding stereoselectivity. In asymmetric catalysis, such as the chiral phosphoric acid-mediated transformations of vinyl ethers, the mechanism often involves a concerted pathway where bond-forming and bond-breaking events occur simultaneously. researchgate.net Hammett analysis of such reactions has shown a low magnitude of charge development in the transition state, which is consistent with a concerted mechanism. researchgate.net The stereochemical outcome is dictated by the relative energies of the diastereomeric transition states, with the major product arising from the lower-energy pathway. The difference in these energy barriers determines the enantiomeric excess of the product. researchgate.net

Computational Chemistry Approaches for Mechanism Elucidation (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions, including those involving glycidyl ethers and chiral transformations. researchgate.net DFT studies allow for the detailed examination of reaction pathways, the characterization of transition state structures, and the calculation of activation energies, providing insights that are often difficult to obtain through experimental means alone.

For example, DFT calculations have been applied to study epoxy-amine reactions. These studies have explored various potential intermediates, such as zwitterionic species, and have helped to rationalize the catalytic role of hydroxyl groups and amine aggregates in the reaction mechanism. semanticscholar.org

In the realm of asymmetric catalysis, computational analysis is crucial for understanding the origins of stereoselectivity. Studies on chiral phosphoric acid-catalyzed reactions have used computational methods to compare the energies of different mechanistic pathways. researchgate.net For instance, direct dynamics simulations have supported a concerted mechanism over a stepwise one by demonstrating that potential intermediates, like oxocarbenium ions, are not stable species on the potential energy surface. researchgate.net By calculating the energies of the transition states leading to different stereoisomers, these computational approaches can predict the major product and the expected enantiomeric excess, showing agreement with experimental observations. researchgate.net Such studies provide a detailed, three-dimensional picture of the catalyst-substrate interactions that govern the chiral outcome of the transformation.

Applications of R + Trityl Glycidyl Ether As a Chiral Building Block in Complex Molecule Synthesis

Asymmetric Synthesis of Biologically Active Compounds

The defined stereochemistry of (R)-(+)-trityl glycidyl (B131873) ether makes it an ideal starting material for the synthesis of enantiomerically pure, biologically active molecules. Its epoxide functionality is susceptible to nucleophilic attack, allowing for the regioselective and stereospecific formation of new carbon-heteroatom or carbon-carbon bonds.

(R)-(+)-Trityl glycidyl ether serves as a key precursor in the asymmetric synthesis of glycerol (B35011) phospholipids. capes.gov.brresearchgate.net The synthesis begins with the catalytic asymmetric epoxidation of allyl alcohol to produce (R)-glycidol, which is then derivatized in situ to yield (R)-(+)-trityl glycidyl ether. researchgate.net This chiral synthon provides the glycerol backbone with the correct stereoconfiguration.

The synthesis strategy involves the nucleophilic opening of the epoxide ring by various thiols or other nucleophiles. For example, reaction with dodecyl mercaptan yields 1-S-dodecyl-3-O-trityl-1-thio-glycerol, a key intermediate for thioether analogs of phosphatidylcholine. researchgate.net This method provides a facile route to optically active glycerophospholipids and their analogs, which are crucial components of cell membranes and are involved in cellular signaling. capes.gov.brresearchgate.net

The chiral nature of (R)-(+)-trityl glycidyl ether makes it a useful intermediate in the synthesis of compounds with antiviral properties, particularly nucleoside analogs. capes.gov.br Nucleoside analogs are a class of antiviral drugs that mimic natural nucleosides and interfere with viral replication. The stereochemistry of the sugar-like moiety is often critical for biological activity.

(R)-(+)-Trityl glycidyl ether provides a reliable source for the chiral side chain required in many acyclic nucleoside analogs. The synthesis involves opening the epoxide ring with a nucleophilic heterocyclic base or a precursor, followed by further chemical modifications to introduce the desired functionality and the phosphonate group, as seen in phosphonomethoxypropyl derivatives.

Research has demonstrated the utility of (R)-(+)-trityl glycidyl ether as a precursor in the development of compounds with antimalarial activity. capes.gov.br It has been employed in the design and synthesis of analogs of biselyngbyolide B, a marine natural product that acts as a Ca2+ pump inhibitor. capes.gov.br The chiral center introduced by the glycidyl ether is a critical component of the pharmacophore, ensuring the correct spatial orientation of functional groups for interaction with the biological target.

(R)-(+)-Trityl glycidyl ether is a documented precursor for the synthesis of N9-[3-fluoro-2-(phosphonomethoxy)propyl] (FPMP) analogs of purine bases. capes.gov.br These compounds are a class of acyclic nucleoside phosphonates with potential antiviral activity. The synthesis utilizes the (R)-configuration of the starting ether to establish the stereocenter of the resulting side chain. The epoxide ring is opened by a nucleophile, and subsequent chemical steps are used to introduce the fluoro and phosphonomethoxy groups, leading to the final target compounds. capes.gov.br

| Application Area | Target Compound Class | Key Synthetic Step | Reference |

| Glycerophospholipids | Thioether and Thiolester Analogs of Phosphatidylcholine | Nucleophilic opening of the epoxide with mercaptans or thiocarboxylic acids. | researchgate.net |

| Antiviral Compounds | Acyclic Nucleoside Analogs | Ring-opening with heterocyclic bases to form the side chain. | capes.gov.br |

| Antimalarial Agents | Synthetic Analogs of Biselyngbyolide B | Incorporation of the chiral C3 unit into the target molecule. | capes.gov.br |

| Antiviral Compounds | Phosphonomethoxypropyl Nucleosides | Used as a chiral precursor for the (R)-configured side chain. | capes.gov.br |

Role in Total Synthesis of Natural Products with Defined Stereochemistry (e.g., Macrolide Glycosides)

As a versatile chiral building block, the unprotected form, (R)-glycidol, is utilized in the stereocontrolled synthesis of complex natural products. Its ability to introduce a C3 unit with a defined stereocenter is valuable in multi-step total syntheses. For instance, (R)-glycidol has been used to construct an epoxyvinyl iodide intermediate, which is a key fragment in the synthesis of furanocembrane, a type of marine natural product. While not a macrolide glycoside, this example illustrates the role of the (R)-glycidol framework in building complex, stereochemically defined macrocyclic structures. The trityl-protected version offers advantages in syntheses where the primary alcohol needs to be masked during initial reaction steps.

Preparation of Chiral Alcohols, Diols, and Polyols (e.g., D-mannitol, D-iditol)

(R)-(+)-Trityl glycidyl ether and its parent compound, (R)-glycidol, are fundamental starting materials for the synthesis of a wide array of chiral alcohols and diols. The core reaction is the regioselective nucleophilic opening of the epoxide ring. This reaction, depending on the nucleophile and conditions (acidic or basic), can yield either 1,2-diols or 2,3-diols after deprotection, with predictable stereochemistry.

For example, reaction with an oxygen nucleophile like water or an alcohol under acidic conditions typically leads to attack at the more substituted carbon, while basic conditions favor attack at the less substituted carbon. This control allows chemists to synthesize a variety of enantiomerically pure diols and polyols. While the synthesis of specific C6 hexitols like D-mannitol and D-iditol from C3 glycidol (B123203) units is not a commonly cited route, the fundamental reactivity of (R)-(+)-trityl glycidyl ether makes it a cornerstone for building larger chiral molecules containing multiple hydroxyl groups.

| Product Class | Synthetic Approach | Key Features |

| Chiral Alcohols | Ring-opening with hydride reagents or organometallics. | Stereospecific formation of a new C-H or C-C bond and a secondary alcohol. |

| Chiral Diols | Hydrolysis or alcoholysis of the epoxide ring. | Regiocontrolled formation of 1,2- or 1,3-diol systems after deprotection. |

| Chiral Polyols | Iterative chain extension strategies starting from the C3 unit. | Stepwise construction of larger, stereochemically defined polyhydroxylated molecules. |

Integration into Carbohydrate Chemistry Methodologies

The strategic incorporation of (R)-(+)-Trityl glycidyl ether into carbohydrate chemistry leverages the distinct properties of its trityl and glycidyl ether moieties to achieve regioselective modifications and to introduce versatile functional handles. The bulky trityl group serves as a sterically demanding protecting group, preferentially reacting with the least hindered primary hydroxyl groups present in many monosaccharides. This regioselectivity allows for the precise manipulation of carbohydrate structures, a fundamental challenge in glycoscience.

The reaction of (R)-(+)-Trityl glycidyl ether with a suitable carbohydrate containing a free primary hydroxyl group proceeds via the nucleophilic attack of the hydroxyl on one of the epoxide carbons. This ring-opening reaction results in the formation of a new ether linkage, tethering the trityl-protected glycerol unit to the carbohydrate. The outcome of this reaction is a modified carbohydrate with a new chiral side chain, which can be further elaborated. The trityl group can be selectively removed under acidic conditions to reveal a primary alcohol, while the newly formed secondary alcohol from the epoxide ring opening provides an additional site for functionalization.

This methodology has been employed in the synthesis of various carbohydrate derivatives, including precursors for glycoconjugates and modified monosaccharides for biological studies. The introduction of the chiral glycidyl ether moiety can influence the biological activity and physical properties of the parent carbohydrate.

Table 1: Regioselective Opening of (R)-(+)-Trityl Glycidyl Ether with Monosaccharide Derivatives

| Monosaccharide Derivative | Reaction Conditions | Major Product | Regioselectivity | Reference |

| Methyl α-D-glucopyranoside | NaH, DMF, rt | Methyl 6-O-(3-trityloxy-2-hydroxypropyl)-α-D-glucopyranoside | High for C-6 hydroxyl | Fictional Example |

| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | BF₃·OEt₂, CH₂Cl₂, 0 °C to rt | 6-O-(3-trityloxy-2-hydroxypropyl)-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | Exclusive for C-6 hydroxyl | Fictional Example |

| Benzyl 2,3-di-O-benzyl-β-D-glucopyranoside | CsF, CH₃CN, 60 °C | Benzyl 2,3-di-O-benzyl-6-O-(3-trityloxy-2-hydroxypropyl)-β-D-glucopyranoside | Preferential for C-6 over C-4 hydroxyl | Fictional Example |

Note: The data in this table is illustrative and based on established principles of carbohydrate chemistry. Specific literature references for these exact reactions may vary.

Modular Synthesis Approaches Utilizing the Glycidyl Ether Moiety for Diverse Scaffolds

The concept of modular synthesis, where complex molecules are assembled from smaller, interchangeable building blocks, is a powerful strategy in drug discovery and materials science. (R)-(+)-Trityl glycidyl ether is an excellent starting module for such approaches due to its two distinct points of reactivity: the epoxide ring and the trityl ether. This dual functionality allows for the sequential or orthogonal introduction of diversity elements, leading to the rapid generation of libraries of structurally related but distinct molecules.

A common strategy involves the initial ring-opening of the epoxide with a library of nucleophiles, such as amines, thiols, or alcohols. This step introduces the first point of diversity. The resulting secondary alcohol can then be further functionalized, for example, through acylation or alkylation, introducing a second level of diversity. Subsequently, the trityl group can be removed to deprotect the primary alcohol, which can then be subjected to another set of reactions, adding a third dimension of structural variation.

This modular approach allows for the systematic exploration of chemical space around a core scaffold derived from (R)-(+)-Trityl glycidyl ether. By varying the building blocks at each stage of the synthesis, a large number of compounds can be prepared in a parallel or combinatorial fashion. These libraries of compounds can then be screened for biological activity, leading to the identification of new drug candidates or probes for chemical biology.

Table 2: Generation of a Diverse Scaffold Library from (R)-(+)-Trityl Glycidyl Ether

| Step | Reaction | Building Blocks (Examples) | Resulting Moiety |

| 1 | Epoxide Ring-Opening | Benzylamine, Ethanethiol, Phenol | Amino alcohol, Thioether alcohol, Aryl ether alcohol |

| 2 | Acylation of Secondary Alcohol | Acetyl chloride, Benzoyl chloride | Acetate ester, Benzoate ester |

| 3 | Deprotection | Trifluoroacetic acid | Primary alcohol |

| 4 | Functionalization of Primary Alcohol | Alkylation with benzyl bromide, Esterification with acrylic acid | Benzyl ether, Acrylate ester |

This systematic approach to scaffold diversification highlights the utility of (R)-(+)-Trityl glycidyl ether as a versatile starting material for the construction of complex and diverse molecular architectures.

Polymer Chemistry: R + Trityl Glycidyl Ether As a Functional Monomer

Ring-Opening Polymerization (ROP) Studies

The polymerization of TGE primarily proceeds via a ring-opening mechanism of the strained epoxide ring. This process can be initiated by various methods, leading to the formation of poly(trityl glycidyl (B131873) ether) (PTGE), a polymer with a polyether backbone and pendant trityl ether side chains. nih.govresearchgate.net

Anionic ring-opening polymerization (AROP) is a common and effective method for polymerizing glycidyl ethers to produce well-defined polyethers. nih.gov For (R)-(+)-Trityl glycidyl ether, AROP has been successfully conducted in both conventional solution and in the solid state. researchgate.net

In solution polymerization, the monomer is dissolved in a suitable solvent, such as toluene, and an anionic initiator is added to commence the reaction. researchgate.net However, studies have shown that for bulky monomers like TGE, solution polymerization can be significantly slower compared to solid-state methods. researchgate.net

Solid-state polymerization represents an alternative approach where the reaction is carried out without a solvent, often using mechanical force to initiate and propagate the polymerization. researchgate.net This technique has proven to be particularly effective for crystalline monomers like TGE, which has a melting point of approximately 88-102°C. nih.govsigmaaldrich.com Research has demonstrated that solid-state AROP of TGE can achieve high monomer conversions in a much shorter time frame than polymerization in solution. researchgate.net

Mechanochemical polymerization, typically performed via ball milling, is a solvent-free technique that utilizes mechanical energy to drive chemical reactions. nih.govresearchgate.net This method has been successfully applied to the anionic ring-opening polymerization of TGE. nih.govresearchgate.net In this process, the solid TGE monomer is milled along with an initiator, such as a phosphazene base, leading to the formation of poly(trityl glycidyl ether). researchgate.net

A key finding from these studies is that bulky, solid-phase monomers exhibit significantly faster polymerization rates under mechanochemical conditions compared to solution-based methods. researchgate.net For instance, the mechanochemical AROP of TGE reached 99% conversion in just 2 hours, whereas the same reaction in a toluene solution at 60°C showed negligible conversion over the same period. researchgate.net This highlights the unique reactivity that can be achieved through mechanochemical pathways.

| Monomer | Polymerization Method | Time (h) | Conversion (%) |

| Trityl Glycidyl Ether (TGE) | Mechanochemical (Solid-State) | 2 | 99 |

| Trityl Glycidyl Ether (TGE) | Solution (Toluene, 60°C) | 2 | <1 |

This table presents a comparison of monomer conversion for Trityl Glycidyl Ether under different polymerization conditions, based on data from mechanochemical studies. researchgate.net

The AROP of epoxides like TGE proceeds via a chain-growth mechanism. libretexts.org The process is initiated by a nucleophilic attack of an anion on one of the carbon atoms of the epoxide ring, leading to ring opening and the formation of an alkoxide. This new alkoxide acts as the propagating species, subsequently attacking another monomer molecule to extend the polymer chain. nih.gov

In mechanochemical polymerization, the kinetics appear to be governed by different factors than in solution. Research has revealed a strong correlation between the melting point of the functional epoxide monomers and their conversion rate in ball milling polymerization. researchgate.net Monomers with higher melting points, such as TGE, demonstrate faster conversions. researchgate.net This suggests that the physical properties of the solid monomer play a critical role in the reactivity under mechanochemical conditions, a stark contrast to solution polymerization where solubility and steric hindrance in the dissolved state are primary concerns. researchgate.net

Synthesis of Functionalized Polyethers

The polymerization of TGE provides a pathway to functionalized polyethers where the bulky trityl group can be retained for its physical properties or removed to reveal a primary hydroxyl group for further modification.

The homopolymerization of TGE yields poly(trityl glycidyl ether), a white solid. nih.gov The synthesis of this homopolymer has been well-documented through mechanochemical AROP, resulting in a polymer that can be characterized by various analytical techniques. nih.govresearchgate.net

| Polymer | Characterization Method | Details |

| Poly(trityl glycidyl ether) (PTGE) | 1H NMR (400 MHz, CD2Cl2) | δ 7.68–6.86 (m, aromatic), 3.42 (m, backbone), 3.04 (d, backbone) |

| Poly((s)-trityl glycidyl ether) ((s)-PTGE) | 1H NMR (400 MHz, CD2Cl2) | δ 7.49–6.92 (m, aromatic), 3.36 (d, backbone), 3.04 (d, backbone) |

| Poly(trityl glycidyl ether) (PTGE) | GPC | Characterized to determine molecular weight and dispersity. |

This table summarizes the characterization data for poly(trityl glycidyl ether) synthesized via mechanochemical anionic ring-opening polymerization. nih.gov

While specific studies on the copolymerization of TGE were not detailed in the reviewed literature, the general principles of glycidyl ether copolymerization are well-established. rsc.orgnih.gov TGE can be copolymerized with other epoxides, such as ethylene oxide or propylene oxide, to create random or block copolymers. rsc.orgresearchgate.net This approach allows for the precise incorporation of the bulky trityl group into various polyether architectures, thereby tailoring the final properties of the material, such as its hydrophobicity and thermal stability. mdpi.comrsc.org

The architecture of polyethers can be controlled through the choice of initiator and polymerization conditions. Using initiators with multiple active sites, for example, can lead to the formation of star polymers, while sequential monomer addition can produce block copolymers. mdpi.comresearchgate.net

Stereoregularity, specifically the tacticity of the polymer chain, is a critical aspect of polymer properties. wikipedia.org Tacticity describes the relative stereochemistry of adjacent chiral centers in a macromolecule. wikipedia.org The polymerization of a chiral, enantiomerically pure monomer like (R)-(+)-Trityl glycidyl ether is a direct strategy to control the stereoregularity of the resulting polymer. Depending on the mechanism of ring-opening (inversion or retention of stereochemistry), this can lead to the formation of an isotactic polymer (where all stereocenters have the same configuration) or a syndiotactic polymer (with alternating configurations). wikipedia.org These ordered structures can lead to enhanced crystallinity, higher melting points, and different solubility compared to atactic polymers, which are amorphous and lack stereoregularity. wikipedia.org The synthesis of poly((s)-trityl glycidyl ether) from an enantiopure monomer is an example of this approach to achieve a stereoregular polymer. nih.govresearchgate.net

Derivatization of Polyether Backbones for Enhanced Functionality

(R)-(+)-Trityl glycidyl ether (TGE) serves as a valuable monomer for synthesizing polyethers with latent functionality. The anionic ring-opening polymerization (AROP) of TGE yields a polyether backbone with bulky trityl (triphenylmethyl) groups attached to each repeating unit. nih.gov These trityl groups render the initial polymer hydrophobic and serve as protecting groups for the primary hydroxyl functionalities.

The key to enhancing the functionality of these polyether backbones lies in the post-polymerization removal of the trityl groups. This deprotection step, typically achieved under acidic conditions, transforms the protected poly(trityl glycidyl ether) into linear polyglycerol, a highly hydrophilic and functional polymer. mpg.de This process exposes the primary hydroxyl groups along the polymer backbone, making them available for a wide range of subsequent chemical modifications. This transformation is a powerful method for derivatization, allowing the synthesis of well-defined, functional polyethers that can be tailored for specific applications by grafting other molecules onto the newly available hydroxyl sites. The ability to undergo ring-opening reactions allows for the introduction of various functional groups, making it a crucial intermediate in the synthesis of specialty polymers. chemimpex.comchemimpex.com

Applications in Advanced Polymeric Materials

The unique chemical structure of (R)-(+)-Trityl glycidyl ether, featuring a reactive epoxide ring and a bulky, removable protecting group, makes it a strategic monomer for the creation of advanced polymeric materials. Its utility spans from modifying thermosetting resins to constructing biodegradable polymers with controlled stereochemistry.

Epoxy resins are a critical class of thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical strength. tripod.comspecialchem.com However, many high-performance epoxy formulations, such as those based on diglycidyl ether of bisphenol-A (DGEBA), are highly viscous, which can complicate processing and application. tripod.com

(R)-(+)-Trityl glycidyl ether can be employed as a reactive diluent to address this challenge. chemimpex.com Reactive diluents are low-viscosity compounds that reduce the viscosity of the resin formulation, improving its flow and handling characteristics. Unlike non-reactive diluents, which can compromise the final properties of the cured material, (R)-(+)-Trityl glycidyl ether contains a glycidyl group that allows it to co-react and become permanently incorporated into the crosslinked epoxy network during the curing process. nih.gov This integration not only facilitates processing but can also enhance the final properties of the cured resin, such as flexibility and durability. chemimpex.com

There is a growing demand for biodegradable polymers to mitigate the environmental impact of conventional plastics. mdpi.comnih.gov Aliphatic polyesters and polycarbonates are prominent classes of synthetic polymers known for their susceptibility to hydrolytic and enzymatic degradation. wiley-vch.denih.gov The synthesis of aliphatic polycarbonates through the ring-opening copolymerization of epoxides with carbon dioxide (CO2) is a green chemistry approach to producing these materials.

(R)-(+)-Trityl glycidyl ether is a precursor for creating biodegradable poly(1,2-glycerol carbonate)s with stereocontrol. The process involves two main steps: first, the copolymerization of a protected glycidyl ether monomer with CO2, and second, the removal of the protecting groups to yield the final functional polymer. researchgate.netsemanticscholar.org Using the enantiomerically pure (R)-(+)-Trityl glycidyl ether allows for the synthesis of isotactic poly(glycerol carbonate). The stereoregularity of the polymer backbone can influence its physical properties and degradation kinetics. The presence of hydrolyzable carbonate linkages in the polymer backbone is key to its biodegradability. nih.gov Research on the copolymerization of other glycidyl ethers with CO2 has yielded aliphatic poly(ether 1,2-glycerol carbonate)s with controlled molecular weights and low polydispersities. researchgate.net

| Pendant Chain | Molecular Weight (Mn, g/mol) | Polydispersity (Mw/Mn) | Glass Transition Temp. (Tg, °C) | Melting Point (Tm, °C) |

|---|---|---|---|---|

| Butyl | 8970 - 15100 | 1.1 - 1.3 | -24 | N/A (Amorphous) |

| Octyl | 10500 - 18800 | 1.2 - 1.4 | -34 | N/A (Amorphous) |

| Stearyl | 12700 - 31900 | 1.1 - 1.3 | N/A | 55 |

Poly(1,2-glycerol ether)s, also known as linear polyglycerols, are highly functional, biocompatible, and hydrophilic polymers with significant potential in biomedical applications. mpg.de The direct polymerization of unprotected glycidol (B123203) typically leads to hyperbranched structures. Therefore, a common strategy to produce linear polyglycerol involves the ring-opening polymerization of a protected glycidyl ether monomer followed by deprotection. mpg.de

(R)-(+)-Trityl glycidyl ether is an ideal monomer for this purpose. Its controlled anionic ring-opening polymerization (AROP) produces a stereoregular polyether with pendant trityl groups. nih.gov The subsequent cleavage of the trityl ether linkages yields isotactic linear poly(1,2-glycerol ether). This well-defined, stereoregular polymer serves as a versatile platform for engineering complex derivatives. The primary hydroxyl groups along the backbone can be chemically modified to attach drugs, targeting ligands, or other functional moieties, creating sophisticated polymer architectures for advanced applications. The fundamental ring-opening reaction of the chiral epoxide can be achieved with various nucleophiles, highlighting its versatility in synthesis. nih.govstewarthendrickson.com

Advanced Analytical and Spectroscopic Characterization in Research of R + Trityl Glycidyl Ether

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to the molecular-level investigation of (R)-(+)-Trityl glycidyl (B131873) ether. These techniques provide definitive evidence of the compound's covalent structure and, in the case of its polymers, the repeating units and end-groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC) for Monomer and Polymer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of (R)-(+)-Trityl glycidyl ether. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments allows for the unambiguous assignment of all proton and carbon signals.

For the monomer , the ¹H NMR spectrum exhibits characteristic signals for the trityl group's aromatic protons, typically as a complex multiplet in the range of 7.20-7.50 ppm. The protons of the glycidyl moiety are observed at higher fields, with the oxirane ring protons appearing between 2.60 and 3.20 ppm and the methylene (B1212753) protons adjacent to the ether oxygen appearing around 3.20-3.40 ppm. The ¹³C NMR spectrum complements this by showing the quaternary carbon of the trityl group around 86 ppm, aromatic carbons between 127-144 ppm, and the aliphatic carbons of the glycidyl unit, with the oxirane carbons appearing at approximately 44 and 51 ppm.

Two-dimensional NMR techniques are crucial for confirming these assignments. Correlation Spectroscopy (COSY) reveals ¹H-¹H coupling networks, definitively connecting the protons within the glycidyl unit. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the precise assignment of each carbon signal based on its attached proton's chemical shift. core.ac.uk

| Proton (¹H) Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (Trityl) | 7.48 - 7.44 | m | - |

| Ar-H (Trityl) | 7.32 - 7.21 | m | - |

| O-CH ₂ (Glycidyl) | 3.37 | dd | 10.8, 3.0 |

| O-CH ₂ (Glycidyl) | 3.22 | dd | 10.8, 5.6 |

| CH (Oxirane) | 3.18 - 3.14 | m | - |

| CH ₂ (Oxirane) | 2.79 | dd | 5.0, 4.2 |

| CH ₂ (Oxirane) | 2.62 | dd | 5.0, 2.7 |

Data adapted from literature values for the analogous (S)-enantiomer.

| Carbon (¹³C) Assignment | Chemical Shift (ppm) |

| Ar-C (Trityl, ipso) | 144.1 |

| Ar-C H (Trityl) | 128.8 |

| Ar-C H (Trityl) | 127.8 |

| Ar-C H (Trityl) | 127.1 |

| C (Ph)₃ (Trityl, quaternary) | 86.6 |

| O-C H₂ (Glycidyl) | 70.8 |

| C H (Oxirane) | 50.9 |

| C H₂ (Oxirane) | 44.4 |

Data adapted from literature values for the analogous (S)-enantiomer.

Upon polymerization , the NMR spectra show distinct changes. The signals corresponding to the oxirane ring protons (2.60-3.20 ppm) and carbons (44-51 ppm) disappear, while new, broader signals corresponding to the polyether backbone appear, typically in the 3.40-4.00 ppm region for protons. The trityl group signals remain, although they may exhibit some broadening. NMR analysis of the polymer confirms the success of the ring-opening polymerization and can be used to determine the degree of polymerization by comparing the integration of end-group signals to that of the repeating monomer units. rsc.org

Mass Spectrometry (ESI-MS, MALDI-ToF) for Molecular Weight and Structure Confirmation

Mass spectrometry is employed to confirm the molecular weight of the monomer and to analyze the molecular weight distribution of its polymers.

For the monomer , Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that typically shows the molecular ion with an attached cation, such as sodium ([M+Na]⁺) or proton ([M+H]⁺). For (R)-(+)-Trityl glycidyl ether (C₂₂H₂₀O₂, MW = 316.4 g/mol ), the expected peak would be observed at an m/z of approximately 339.4 for the sodium adduct. This confirms the molecular formula and identity of the compound.

For polymer analysis , Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is invaluable. sigmaaldrich.com This technique allows for the analysis of high molecular weight species with minimal fragmentation. A MALDI-ToF spectrum of poly(trityl glycidyl ether) displays a series of peaks, where each peak corresponds to a different polymer chain length (oligomer). The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit (316.4 Da). From the distribution of these peaks, important parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be calculated, providing a detailed picture of the polymer's molecular weight distribution. frontiersin.orgnih.govwpmucdn.com

| Parameter | Description | Typical Value for Polymer |

| Repeating Unit Mass | Mass of the (R)-Trityl glycidyl ether monomer unit. | 316.4 Da |

| Mn (Number-Average MW) | The statistical average molecular weight of the polymer chains. | Varies with synthesis |

| Mw (Weight-Average MW) | An average molecular weight that gives more weight to heavier chains. | Varies with synthesis |

| PDI (Polydispersity Index) | A measure of the breadth of the molecular weight distribution (Mw/Mn). | 1.0 - 1.5 (for controlled polymerizations) |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating (R)-(+)-Trityl glycidyl ether from impurities and for quantifying its stereochemical purity. For its polymers, specialized chromatography is used to determine the molecular weight distribution.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing both the chemical purity and the enantiomeric excess (e.e.) of (R)-(+)-Trityl glycidyl ether. For chemical purity, a standard reversed-phase HPLC method can be used. However, to determine the enantiomeric excess, a chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used for the separation of glycidyl ether enantiomers. indexcopernicus.com A mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like 2-propanol is typically employed. The (R)-(+)- and (S)-(-)-enantiomers will exhibit different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers, with commercial sources often citing an e.e. of ≥98% or higher. phenomenex.comsigmaaldrich.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of reactions involving (R)-(+)-Trityl glycidyl ether and to get a preliminary assessment of its purity. A sample is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system, typically a mixture of a nonpolar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The separated spots are visualized, often under UV light due to the aromatic trityl group. The retention factor (Rf) value can be calculated for the main spot, and the presence of additional spots indicates impurities.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of poly((R)-trityl glycidyl ether). In GPC, a solution of the polymer is passed through a column packed with a porous gel. Larger polymer chains cannot enter the pores as easily and thus elute more quickly, while smaller chains travel a longer path through the pores and elute later. researchgate.net The elution time is calibrated against polymer standards of known molecular weight (e.g., polystyrene or poly(ethylene glycol)). rsc.org A detector, such as a refractive index (RI) detector, measures the concentration of the polymer as it elutes. The resulting chromatogram provides the full molecular weight distribution, from which Mn, Mw, and PDI are calculated, offering crucial information about the polymer's physical and mechanical properties. mdpi.com

X-Ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the most definitive method for the three-dimensional structural elucidation of molecules, providing unambiguous determination of the relative configuration of all stereogenic centers. nih.gov For chiral, enantiomerically pure compounds such as (R)-(+)-Trityl glycidyl ether, this technique is paramount for the absolute configuration determination. nih.govnih.gov The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. While routine experiments readily yield the connectivity and relative stereochemistry, confirming the absolute configuration requires careful analysis of a phenomenon known as anomalous dispersion (or resonant scattering). mit.edued.ac.uk

Anomalous dispersion occurs when the wavelength of the X-rays is near the absorption edge of an atom in the crystal. cam.ac.uk This interaction causes a phase shift in the scattered X-rays, leading to small but measurable differences in the intensities of diffraction spots that would otherwise be identical according to Friedel's law (Ihkl ≠ I-h-k-l). mit.eduias.ac.in These intensity differences, known as Bijvoet differences, are the key to establishing the absolute structure. ed.ac.uk

Historically, the presence of heavy atoms (e.g., halogens or sulfur) was considered necessary to produce a sufficiently strong anomalous signal. However, with advancements in X-ray sources and detectors, it is now feasible to determine the absolute configuration of molecules containing only light atoms, such as the carbon and oxygen present in (R)-(+)-Trityl glycidyl ether, by leveraging the weak anomalous scattering from oxygen. mit.eduresearchgate.net The successful determination relies on high-quality crystals and precise data collection. mit.edu

During the crystallographic refinement process, a critical parameter known as the Flack parameter is calculated. nih.gov This value, which ideally ranges from 0 for the correct absolute configuration to 1 for the inverted configuration, serves as a powerful indicator. A Flack parameter close to zero with a small standard uncertainty provides high confidence in the assigned absolute stereochemistry. nih.gov The bulky and propeller-like trityl group in (R)-(+)-Trityl glycidyl ether significantly influences molecular packing in the crystalline state, which can be studied in detail through crystallographic analysis. nih.govacs.org

Table 1: Key Concepts in X-Ray Crystallography for Absolute Configuration

| Parameter/Concept | Description | Relevance to (R)-(+)-Trityl glycidyl ether |

| Anomalous Dispersion | The scattering of X-rays by an atom with a phase shift, occurring when the X-ray energy is near an absorption edge of the atom. | Enables the determination of absolute configuration by breaking Friedel's Law, even with only oxygen atoms present. |

| Bijvoet Pairs | A pair of reflections (hkl and -h-k-l) whose intensities are not equal due to anomalous dispersion in non-centrosymmetric crystals. | The differences in intensity between these pairs are measured and analyzed to confirm the 'R' configuration. |

| Flack Parameter | A parameter refined during crystallographic analysis that indicates the absolute structure of the crystal. A value near 0 confirms the model. | A refined Flack parameter close to 0 would provide definitive proof of the (R)-enantiomer. |

| Chiral Space Group | A crystal symmetry group that does not contain inversion centers or mirror planes. Enantiomerically pure compounds must crystallize in one of these. | (R)-(+)-Trityl glycidyl ether is expected to crystallize in one of the 65 Sohncke space groups. |

Thermal Analysis Techniques in Polymer Science (e.g., Differential Scanning Calorimetry for Phase Transitions)

In polymer science, thermal analysis techniques are indispensable for characterizing the physical and chemical properties of materials as a function of temperature. For polymers synthesized using (R)-(+)-Trityl glycidyl ether as a monomer, Differential Scanning Calorimetry (DSC) is a principal technique used to investigate their thermal transitions. researchgate.neteag.com DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the precise determination of transition temperatures and associated enthalpy changes. eag.com

The polymerization of (R)-(+)-Trityl glycidyl ether, typically through ring-opening of the epoxide, leads to polyethers with a bulky trityl group on the side chain. nbinno.com This significant steric hindrance is expected to profoundly impact the polymer's thermal properties by restricting the mobility of the polymer backbone. nbinno.com

Key phase transitions that can be analyzed by DSC for polymers of (R)-(+)-Trityl glycidyl ether include:

Glass Transition (Tg): This is the reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state. It appears as a step-like change in the heat capacity on the DSC thermogram. eag.com The bulky trityl side groups are anticipated to significantly increase the Tg compared to other poly(glycidyl ether)s due to the reduction in chain flexibility.

Crystallization Temperature (Tc): If the polymer is semi-crystalline, an exothermic peak is observed upon cooling from the melt, corresponding to the heat released during the organization of polymer chains into crystalline structures. mdpi.com

Melting Temperature (Tm): Upon heating a semi-crystalline polymer, an endothermic peak is observed, which corresponds to the melting of the crystalline domains. mdpi.com The size and perfection of the crystals can influence the shape and position of this peak.

DSC analysis provides critical data for understanding the structure-property relationships of these materials. For instance, the Tg is a key parameter for determining the upper-use temperature of the polymer in many applications. eag.com Furthermore, by studying the effects of copolymerization or blending on the thermal transitions, researchers can tailor the material properties for specific applications, such as high-performance coatings or composites. nbinno.comtandfonline.com

Table 2: Representative Thermal Transitions in Poly(glycidyl ether) Derivatives Measured by DSC

| Polymer Type | Transition | Temperature Range (°C) | Observation from DSC |

| Poly(glycidyl methyl ether) (PGME) | Tcp (Cloud Point) | 57.7 | LCST-type phase transition in aqueous solution. nih.gov |

| Poly(ethyl glycidyl ether) (PEGE) | Tcp (Cloud Point) | 14.6 | LCST-type phase transition in aqueous solution. nih.gov |

| Poly(aryl ether ether ketone) (PEEK) | Glass Transition (Tg) | ~145 | Step-change in heat flow. researchgate.net |

| Poly(aryl ether ether ketone) (PEEK) | Melting (Tm) | ~343 | Endothermic peak. researchgate.net |

| Poly((R)-Trityl glycidyl ether) (Hypothetical) | Glass Transition (Tg) | > 100 (Expected) | Expected to be high due to bulky trityl group restricting chain mobility. |

Future Perspectives and Emerging Research Directions

Exploration of Novel Catalytic Systems for Enantioselective Transformations of Glycidyl (B131873) Ethers

The synthesis of enantioenriched epoxides and their subsequent transformations are central to modern organic chemistry. unipd.itresearchgate.net A significant area of ongoing research is the development of new and more efficient catalytic systems to perform these enantioselective transformations. While methods like the hydrolytic kinetic resolution (HKR) using chiral (salen)Co(III) complexes have proven extraordinarily general and effective for a wide array of terminal epoxides, the quest for catalysts with higher selectivity, lower cost, and broader substrate scope continues. unipd.itacs.org

Future research is trending towards several key areas:

Organocatalysis : The use of metal-free small organic molecules as catalysts is a rapidly expanding field. Chiral Brønsted acids, such as phosphoric acids, and hydrogen-bond donors like amino- and peptidyl thioureas have shown success in promoting asymmetric reactions of epoxides, including desymmetrization and ring-opening reactions. researchgate.netnih.gov These catalysts offer the advantages of being less sensitive to air and moisture and avoiding toxic heavy metal contamination.

Earth-Abundant Metal Catalysis : There is a growing emphasis on replacing catalysts based on precious metals with those derived from more abundant and less toxic metals like cobalt. cornell.edu For instance, cobalt-based bimetallic catalysts have been reported for the enantioselective polymerization of epoxides, which simultaneously yields isotactic polyethers and enantiopure epoxides. cornell.edu

Cooperative Catalysis : Systems that involve the interaction of multiple catalytic units are gaining interest. researchgate.net This approach can lead to enhanced reactivity and selectivity that is not achievable with a single catalyst. Future work will likely explore cooperative systems that can facilitate novel transformations of glycidyl ethers under mild conditions. harvard.edu

Kinetic Resolution Innovations : Kinetic resolution remains a practical and powerful method for obtaining enantiopurified materials from racemic mixtures. rsc.org Research into new catalyst systems for reactions like the HKR continues, with a focus on achieving extremely high selectivity factors (krel) and utilizing solvent-free conditions with recyclable catalysts. acs.org

The table below summarizes key findings for selected catalytic systems used in the transformation of terminal epoxides.

| Catalyst System | Transformation | Key Features | Selectivity |

| Chiral (salen)Co(III) Complexes | Hydrolytic Kinetic Resolution (HKR) | Broad substrate scope, low catalyst loading (0.2-2.0 mol%), recyclable catalyst. acs.org | Excellent, krel values often exceed 50, with many over 200. acs.org |

| Cobalt-Based Bimetallic Catalysts | Enantioselective Polymerization | Produces highly isotactic polyethers (>99% mm) and enantioenriched epoxides. cornell.edu | High, selectivity factors (s-factor) typically exceed 50. cornell.edu |

| Chiral Brønsted Acids (e.g., Phosphoric Acids) | Desymmetrization of meso-epoxides | Metal-free catalysis, effective for various nucleophilic ring-opening reactions. researchgate.netnih.gov | Good to excellent enantioselectivity. researchgate.net |

Integration of (R)-(+)-Trityl Glycidyl Ether Synthesis and Application into Sustainable Chemistry Methodologies

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. For a valuable building block like (R)-(+)-Trityl glycidyl ether, future research will focus on making its lifecycle—from synthesis to application—more environmentally benign.

A primary target for improvement is the reduction or elimination of hazardous solvents. Methodologies such as the hydrolytic kinetic resolution of terminal epoxides can be performed under solvent-free conditions, using water as a reactant, which significantly improves the process's green credentials. acs.org

Another emerging area is mechanochemistry , which involves conducting chemical reactions in the solid state with minimal or no solvent, using mechanical force (e.g., grinding or milling) to initiate the reaction. Although specific applications to (R)-(+)-Trityl glycidyl ether are not yet widely reported, mechanochemistry represents a promising future direction for its synthesis and subsequent derivatization, aligning with the goals of reducing solvent waste and energy consumption.

Furthermore, the use of bio-derived feedstocks for the synthesis of glycidyl ethers is an emerging trend aimed at replacing depleting fossil fuel resources. uni-mainz.de Research into transforming naturally available compounds into epoxide synthons provides a pathway to more sustainable polymeric materials. uni-mainz.de The integration of biocatalysis, using enzymes like lipases and epoxide hydrolases, also offers a green alternative for the enantioselective synthesis and detoxification of glycidyl ethers. nih.govnih.gov

Development of New Derivatization Strategies for Diverse Biomedical and Materials Science Applications

The versatility of (R)-(+)-Trityl glycidyl ether stems from the reactivity of its epoxide ring, which can be opened by a wide range of nucleophiles to introduce new functional groups. chemimpex.com This capability has established it as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.com Future research will focus on developing novel derivatization strategies to create highly functionalized molecules for targeted applications.

Biomedical Applications: (R)-(+)-Trityl glycidyl ether and its derivatives are precursors in the synthesis of compounds with significant biological activity, including glycerophospholipids and molecules with antiviral and antimalarial properties. caymanchem.com It is also a valuable compound for bioconjugation, allowing for the attachment of biomolecules to other surfaces or compounds. chemimpex.com Future work will likely involve designing derivatives for advanced drug delivery systems, where the trityl ether moiety can be tailored to interact with specific biological targets or improve the solubility and bioavailability of active pharmaceutical ingredients. chemimpex.commdpi.com The synthesis of methoxylated ether lipids (MELs) using a glyceryl glycidyl ether head piece demonstrates a strategy that improves yield and efficiency. nih.gov

Materials Science Applications: In materials science, glycidyl ethers are fundamental components of epoxy resins, coatings, and adhesives. chemimpex.commdpi.com The trityl group imparts specific properties such as bulkiness and hydrophobicity. New derivatization strategies are being explored to create advanced materials. For example, post-polymerization modification using "click" chemistry, such as the thiol-ene reaction on polymers derived from allyl glycidyl ether, allows for the introduction of a wide variety of functionalities. nih.govnih.gov This modular approach enables the facile synthesis of polyelectrolytes and other functional polymers with controlled structures for applications in areas like solid polymer electrolytes. nih.gov

Expansion of Polymer Architectures and Functional Materials Derived from Trityl Glycidyl Ether

The polymerization of glycidyl ethers allows for the creation of polyethers with diverse and controllable architectures. researchgate.net (R)-(+)-Trityl glycidyl ether, with its bulky trityl group, is a unique monomer for creating polymers with specific physical and chemical properties. Future research is focused on expanding the range of polymer architectures and creating novel functional materials.

Key research directions include:

Complex Polymer Architectures : Beyond simple linear polymers, researchers are exploring the synthesis of more complex structures such as block copolymers, star-shaped polymers, and hyperbranched or highly branched networks. nih.govresearchgate.netgoogle.com The combination of a hydrophobic trityl-containing block with a hydrophilic block (like poly(ethylene glycol)) can lead to amphiphilic block copolymers that self-assemble into micelles or other nanostructures for applications in drug delivery. nih.govnih.gov

Stimuli-Responsive ("Smart") Materials : A major goal is the development of "smart" materials that respond to external stimuli like temperature. By copolymerizing different short-chain alkyl glycidyl ethers, it is possible to create thermoresponsive polymers with a tunable lower critical solution temperature (LCST). nih.govmdpi.comresearchgate.net These materials are promising for applications in hydrogel formulations and cell sheet engineering. nih.gov

Highly Functional and Biocompatible Materials : The polyether backbone is known for its biocompatibility, similar to poly(ethylene glycol) (PEG). nih.gov By controlling the polymerization and subsequent modifications, new biocompatible materials can be designed. The enantioselective polymerization of racemic epoxides can produce highly isotactic polyethers, which may have unique properties compared to their atactic counterparts and could find use in biomedical components, elastomers, and sealants. cornell.edu

The table below highlights different polymer architectures derived from glycidyl ethers and their potential applications.

| Polymer Architecture | Monomers / Method | Key Properties | Potential Applications |

| Amphiphilic Block Copolymers | Trityl Glycidyl Ether, Ethylene Oxide | Self-assembly in solution. nih.govrsc.org | Micellar drug delivery, nanocarriers. nih.gov |

| Thermoresponsive Copolymers | Short-chain alkyl glycidyl ethers (e.g., methyl, ethyl glycidyl ether) | Tunable Lower Critical Solution Temperature (LCST). nih.govmdpi.com | Smart hydrogels, cell sheet engineering, sensors. nih.gov |

| Highly Branched Networks | Cationic ring-opening polymerization of glycidyl ether monomers. google.com | Homogeneous amorphous architecture. google.com | Polymer electrolytes, therapeutic materials. google.com |

| Isotactic Polyethers | Enantioselective polymerization of racemic epoxides. cornell.edu | High stereoregularity (>99% mm). cornell.edu | Advanced elastomers, sealants, biomedical components. cornell.edu |

Advanced Computational Modeling for Predictive Synthesis and Mechanism Understanding

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, elucidation of complex reaction mechanisms, and rational design of new catalysts and materials. For transformations involving (R)-(+)-Trityl glycidyl ether, advanced computational modeling offers significant opportunities to accelerate progress.

Future applications of computational modeling in this field include:

Mechanism Elucidation : Techniques like Density Functional Theory (DFT) can be used to model the transition states of catalytic reactions, such as the enantioselective opening of the epoxide ring. harvard.edu This provides molecular-level insights into how catalysts control stereoselectivity, which is crucial for designing more efficient and selective catalysts. ibm.com

Predictive Catalyst Design : By understanding the energetic landscape of a catalytic cycle, researchers can computationally screen potential catalyst structures before attempting their synthesis in the lab. This predictive approach can significantly reduce the experimental effort required to discover novel catalytic systems for glycidyl ether transformations.

Polymer Property Prediction : Computational models can predict the physical and chemical properties of new polymer architectures derived from trityl glycidyl ether. This includes predicting their conformational behavior, self-assembly in solution, and mechanical properties, guiding the design of new functional materials for specific applications.

Reaction Optimization : Modeling can help in understanding the role of solvents, additives, and reaction conditions, facilitating the optimization of synthetic protocols for both the monomer and its polymeric derivatives. For example, DFT calculations have been used to investigate the mechanism of base-catalyzed ether formation, correlating reaction barriers with the electronic properties of substituents. ibm.com

常见问题

Basic Research Questions

Q. What analytical methods are recommended for determining the enantiomeric purity and structural integrity of (R)-(+)-Trityl glycidyl ether in synthetic preparations?

- Methodological Answer : Enantiomeric purity can be assessed using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with chiral stationary phases. For example, capillary GC with flame ionization detection (FID) has been validated for glycidyl ethers like phenyl and cresyl derivatives . Similarly, advanced HPLC methods coupled with ultraviolet (UV) detection, as employed for novolac glycidyl ethers, can resolve stereoisomers . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to verify the trityl group’s presence and epoxy ring integrity. Mass spectrometry (MS) further corroborates molecular weight and fragmentation patterns.

Q. How can researchers optimize synthetic routes to (R)-(+)-Trityl glycidyl ether to minimize racemization during epoxide formation?

- Methodological Answer : Racemization risks are mitigated by using low-temperature conditions (<0°C) and non-nucleophilic bases (e.g., sodium hydride) during the glycidylation of trityl alcohol. Solvent choice (e.g., anhydrous tetrahydrofuran) and controlled addition rates of epichlorohydrin derivatives reduce side reactions. Post-synthesis, chiral resolution via enzymatic methods (e.g., epoxide hydrolases, as demonstrated for phenyl glycidyl ether ) or chromatographic separation can enhance enantiomeric excess.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in the carcinogenicity data of glycidyl ethers when extrapolating to (R)-(+)-Trityl glycidyl ether?